Dapagliflozin impurity A

Pharmaceutical Analysis Impurity Profiling Genotoxic Impurities

Dapagliflozin Impurity A is a nomenclature encompassing three distinct entities. For EP compliance, use EP Impurity A CRS (CAS 1807632-95-6, 4-bromo analog). For ICH M7 genotoxic control, procure the peroxide variant (CAS 2452300-94-4). Verify CAS number before ordering to ensure correct chromatographic retention time (tR ~2.72 min for EP form) and regulatory alignment. Do not substitute variants.

Molecular Formula C21H25ClO8
Molecular Weight 440.9 g/mol
Cat. No. B12369943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDapagliflozin impurity A
Molecular FormulaC21H25ClO8
Molecular Weight440.9 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(C2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl)OO
InChIInChI=1S/C21H25ClO8/c1-2-28-13-6-3-11(4-7-13)20(30-27)14-9-12(5-8-15(14)22)21-19(26)18(25)17(24)16(10-23)29-21/h3-9,16-21,23-27H,2,10H2,1H3/t16-,17-,18+,19-,20?,21+/m1/s1
InChIKeyLNALRIDFLCYCGX-XYKZKTJVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dapagliflozin Impurity A (Peroxide): A Genotoxic Impurity in SGLT2 Inhibitor Synthesis and Quality Control


Dapagliflozin Impurity A (CAS 2452300-94-4), chemically (2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)-hydroperoxymethyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol, is a peroxide derivative of the antidiabetic drug dapagliflozin . This impurity is characterized as a process-related impurity, often designated as a genotoxic impurity (GTI) with the potential to cause DNA damage and mutations at low concentrations [1]. Its molecular formula is C21H25ClO8, with a molecular weight of 440.87 g/mol, distinguishing it structurally from the parent drug and other common dapagliflozin impurities .

Why Generic 'Impurity A' Substitution is Inadequate for Dapagliflozin Analytical Control


The term 'Dapagliflozin Impurity A' is not a unique identifier; it refers to different chemical entities depending on the pharmacopoeia or context, leading to critical analytical and regulatory risks if substituted. For instance, the peroxide impurity (CAS 2452300-94-4) is a genotoxic impurity requiring stringent control under ICH M7 guidelines , whereas the EP Impurity A (4-Deschloro-4-bromo Dapagliflozin, CAS 1807632-95-6) and the alpha-isomer (CAS 1373321-04-0) are non-mutagenic process impurities with different analytical targets and acceptance criteria [1]. Procuring the incorrect 'Impurity A' can invalidate method validation, lead to failed ANDA submissions, or result in false negative/positive results in quality control. Therefore, selection must be based on the specific CAS number and defined analytical role rather than a generic name.

Quantitative Differentiation of Dapagliflozin Impurity A (Peroxide) from Key Analogs


Peroxide Impurity A vs. EP Impurity A: Structural and Molecular Weight Differentiation

Dapagliflozin Impurity A (peroxide, CAS 2452300-94-4) is a distinct chemical entity from the pharmacopoeial 'EP Impurity A' (4-Deschloro-4-bromo Dapagliflozin, CAS 1807632-95-6). The peroxide impurity contains a hydroperoxymethyl group, which confers genotoxic potential, whereas the EP Impurity A is a bromo analog formed from a different synthetic route . The molecular weight difference is quantifiable: 440.87 g/mol for the peroxide impurity versus 453.33 g/mol for EP Impurity A [1].

Pharmaceutical Analysis Impurity Profiling Genotoxic Impurities

Peroxide Impurity A vs. Parent Dapagliflozin: HPLC Relative Retention Time Differentiation

Dapagliflozin Impurity A (peroxide) can be distinguished from the parent drug, dapagliflozin, by its relative retention time (RRT) in HPLC analysis. The impurity exhibits an RRT of 1.61 when measured under specified HPLC conditions, while the parent drug dapagliflozin serves as the baseline with an RRT of 1.0 [1].

Analytical Method Development HPLC Pharmaceutical Quality Control

Peroxide Impurity A: Genotoxic Classification vs. Non-Mutagenic Process Impurities

Dapagliflozin Impurity A (peroxide, CAS 2452300-94-4) is classified as a genotoxic impurity (GTI), meaning it can damage genetic material at very low concentrations, leading to mutations and potentially tumorigenesis . In contrast, other dapagliflozin impurities, such as the dimer impurity, have shown no evidence of mutagenicity or clastogenicity in in vitro Ames and micronucleus tests under specific conditions, establishing them as non-mutagenic [1].

Genotoxicity ICH M7 Toxicology Regulatory Compliance

Analytical Purity Specification: Dapagliflozin Impurity A (Peroxide) vs. Other Impurities

Commercial reference standards for Dapagliflozin Impurity A (peroxide) are typically supplied with a high purity specification of ≥98% . This level of purity is comparable to other dapagliflozin impurity standards used in analytical method validation and quality control, ensuring reliable quantification [1].

Reference Standard Analytical Chemistry Quality Assurance

Stability Differentiation: Dapagliflozin Impurity A (Peroxide) in Solution

Dapagliflozin Impurity A (peroxide) demonstrates distinct stability characteristics in solution, with degradation observed under various pH conditions [1]. This behavior is specific to the peroxide moiety and differentiates it from more stable process impurities.

Stability Studies Forced Degradation Analytical Method Validation

Optimal Research and Industrial Applications for Dapagliflozin Impurity A (Peroxide) Reference Standard


Genotoxic Impurity (GTI) Method Development and Validation for ANDA Submissions

Dapagliflozin Impurity A (peroxide, CAS 2452300-94-4) is the definitive reference standard for developing and validating analytical methods (e.g., HPLC-UV, LC-MS/MS) designed to detect and quantify this specific genotoxic impurity in dapagliflozin drug substance and finished product . Its use is critical for meeting ICH M7 regulatory requirements for the control of mutagenic impurities in pharmaceutical development and ANDA submissions . The distinct HPLC retention time (RRT 1.61) and molecular mass (440.87 g/mol) enable its specific identification and quantification [1][2].

Quality Control Release and Stability Testing of Dapagliflozin APIs and Formulations

This impurity standard is essential for the routine quality control and stability testing of dapagliflozin active pharmaceutical ingredient (API) and formulated drug products. Using this well-characterized standard ensures accurate monitoring of peroxide impurity levels against established acceptance criteria, safeguarding product quality and patient safety . Its high purity (≥98%) provides the necessary accuracy and reproducibility for quantitative analysis [3].

Forced Degradation Studies to Elucidate Dapagliflozin Degradation Pathways

Dapagliflozin Impurity A (peroxide) is a key marker compound in forced degradation studies (oxidative stress) used to establish the degradation pathways of dapagliflozin. By using this specific impurity standard, researchers can identify and confirm the formation of the peroxide degradant under various stress conditions (e.g., exposure to peroxides), which is fundamental for developing a stability-indicating method and understanding the drug's intrinsic stability profile [4].

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